(3-(Acetamidomethyl)phenyl)boronic acid

Übersicht

Beschreibung

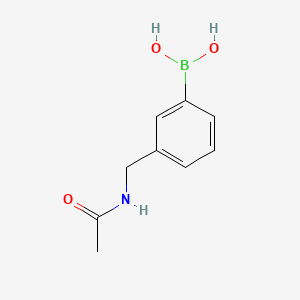

“(3-(Acetamidomethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H12BNO3 . It has an average mass of 193.008 Da and a monoisotopic mass of 193.091019 Da . This compound is also known by other names such as “3-(Acetylaminomethyl)benzeneboronic acid” and "Boronic acid, B-[3-[(acetylamino)methyl]phenyl]-" .

Synthesis Analysis

The synthesis of borinic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular structure of “(3-(Acetamidomethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an acetamidomethyl group . The boronic acid group consists of a boron atom bonded to an oxygen atom and two hydroxyl groups, while the acetamidomethyl group consists of an acetyl group (CH3CO-) attached to an amino group (NH2) and a methyl group (CH3) .Chemical Reactions Analysis

Boronic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have the ability to form reversible covalent complexes with sugars, amines, and Lewis bases .Physical And Chemical Properties Analysis

“(3-(Acetamidomethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3 . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 70 Å2, and it has a molar volume of 161.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Optical Properties and Sugar Interaction

(3-(Acetamidomethyl)phenyl)boronic acid, also known as 3AAPBA, exhibits interesting optical properties that are significant in scientific research. At a pH of 7, it has an absorbance maximum at 270 nm with a molar absorbance coefficient of 516 M-1cm-1. It also shows weak fluorescence with a maximum at 297 nm and a quantum yield of 0.062 ± 0.001. The fluorescence decay is monoexponential with a lifetime of 2.05 ± 0.01 ns . These properties are particularly useful in studying the compound’s interactions with selected sugars, which can be valuable in biotechnology and food science research.

Diol Binding and Sensing Applications

Phenylboronic acids, including (3-(Acetamidomethyl)phenyl)boronic acid, have been of great interest for over two decades due to their ability to quickly and reversibly form five or six-membered cyclic esters with -1,2-diol or cis-diol-containing compounds . This characteristic makes them valuable in sensing applications, particularly for detecting the presence of sugars and other diol-containing analytes.

Wirkmechanismus

Target of Action

The primary targets of (3-(Acetamidomethyl)phenyl)boronic acid are diol-containing compounds, particularly sugars such as fructose and galactose . This compound has the ability to bind diols, forming quickly and reversibly five or six-membered cyclic esters with cis-1,2-diol or 1,3-diol compounds respectively in aqueous solutions .

Mode of Action

(3-(Acetamidomethyl)phenyl)boronic acid interacts with its targets through a process known as esterification . This interaction induces changes in the UV-VIS and fluorescence spectra of the compound, which can be used for optical sensing . At pH 7, the fluorescence of (3-(Acetamidomethyl)phenyl)boronic acid is quenched only by fructose and to some extent by galactose .

Biochemical Pathways

The interaction of (3-(Acetamidomethyl)phenyl)boronic acid with sugars affects the biochemical pathways involving these sugars. The esterification of phenylboronic acid derivatives by sugars leads to increased acidity of them

Pharmacokinetics

The compound’s ability to form esters with sugars suggests that it may interact with biological systems in a dynamic and reversible manner .

Result of Action

The molecular and cellular effects of (3-(Acetamidomethyl)phenyl)boronic acid’s action primarily involve changes in the optical properties of the compound when it interacts with sugars . These changes can be used for optical sensing of sugars, offering the possibility of continuous measurements by semi-invasive or non-invasive methods .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-(Acetamidomethyl)phenyl)boronic acid. For instance, the pH of the environment plays a crucial role in the compound’s interactions with sugars . At pHs higher than pK, the fluorescence decays turn to biexponential with an additional shorter component in lifetime, which is proposed to attribute to the anionic form of (3-(Acetamidomethyl)phenyl)boronic acid or its esters .

Safety and Hazards

“(3-(Acetamidomethyl)phenyl)boronic acid” is considered hazardous . It has a GHS07 signal word “Warning” and hazard statements H315-H319-H335, indicating that it is harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and washing hands and face thoroughly after handling .

Zukünftige Richtungen

Borinic acids, including “(3-(Acetamidomethyl)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on expanding their applications in these areas and exploring new ones.

Eigenschaften

IUPAC Name |

[3-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRGNMIMGAJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624587 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Acetamidomethyl)phenyl)boronic acid | |

CAS RN |

850568-42-2 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

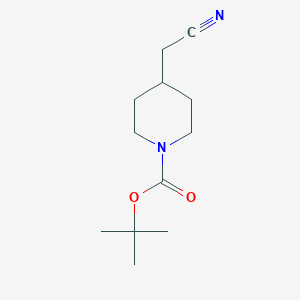

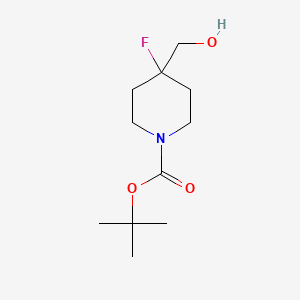

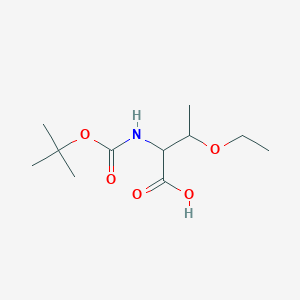

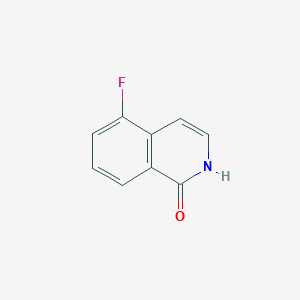

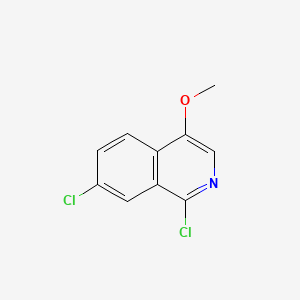

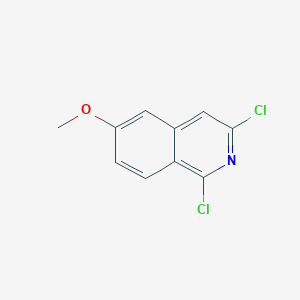

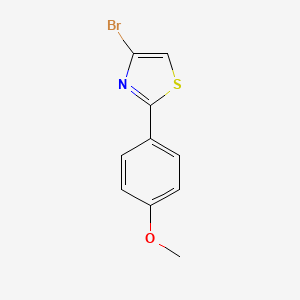

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (3-(acetamidomethyl)phenyl)boronic acid interact with sugars?

A: While the provided research abstract [] doesn't detail specific interaction mechanisms, it highlights that (3-(acetamidomethyl)phenyl)boronic acid exhibits notable interactions with selected sugars. Boronic acids are known to reversibly bind with diols, such as those found in sugar molecules. This interaction typically forms cyclic boronate esters. Further research is needed to elucidate the precise binding affinity and selectivity of (3-(acetamidomethyl)phenyl)boronic acid towards different types of sugars.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

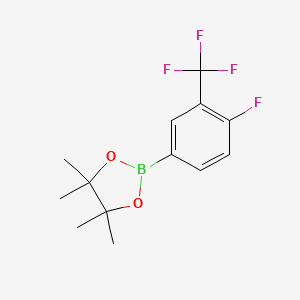

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)